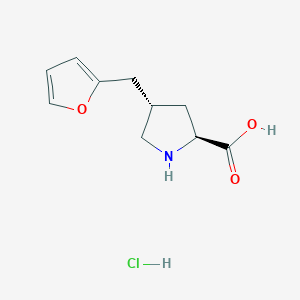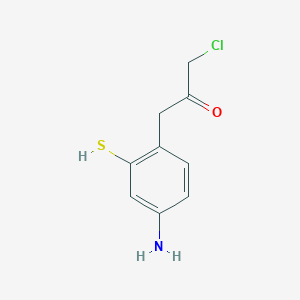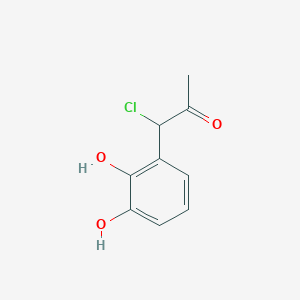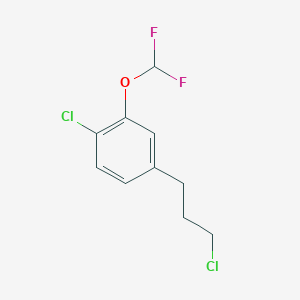![molecular formula C33H43N3O6 B14049511 4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplaviroc is a compound that belongs to the class of 2,5-diketopiperazines and is known for its role as a CCR5 entry inhibitor. It was developed for the treatment of HIV infection by GlaxoSmithKline. its development was discontinued in October 2005 due to concerns about liver toxicity .
Méthodes De Préparation
The synthesis of aplaviroc involves the formation of a spiro-diketo-piperazine structure. The synthetic route typically includes the reaction of specific amines and acids under controlled conditions to form the desired diketopiperazine ring. The industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the compound .
Analyse Des Réactions Chimiques
Aplaviroc undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in aplaviroc, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy.
Applications De Recherche Scientifique
Aplaviroc has been extensively studied for its potential in treating HIV infection. It acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial for the entry of HIV into human cells. This makes it a valuable tool in understanding HIV entry mechanisms and developing new therapeutic strategies . Additionally, aplaviroc’s unique structure has made it a subject of interest in medicinal chemistry research .
Mécanisme D'action
Aplaviroc exerts its effects by binding specifically to the human CCR5 receptor. This binding inhibits the interaction between the CCR5 receptor and the HIV gp120 protein, thereby preventing the virus from entering human macrophages and T cells. This mechanism is distinct from other HIV drugs that target viral enzymes, as aplaviroc targets the host cell receptor .
Comparaison Avec Des Composés Similaires
Aplaviroc is similar to other CCR5 antagonists such as maraviroc and vicriviroc. it is unique in its specific binding profile and the selective inhibition of monoclonal antibody binding to CCR5. Unlike maraviroc, which has been approved for clinical use, aplaviroc’s development was halted due to safety concerns . Other similar compounds include SCH-C and TAK-779, which also target the CCR5 receptor but have different molecular structures and mechanisms of action .
Propriétés
Formule moléculaire |
C33H43N3O6 |
|---|---|
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
4-[4-[[1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid |
InChI |
InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28?,29-/m1/s1 |
Clé InChI |
GWNOTCOIYUNTQP-YPJJGMIRSA-N |
SMILES isomérique |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O |
SMILES canonique |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)

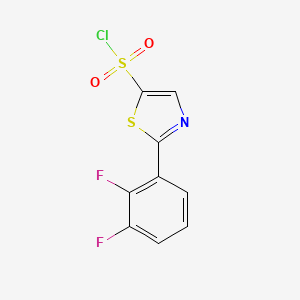
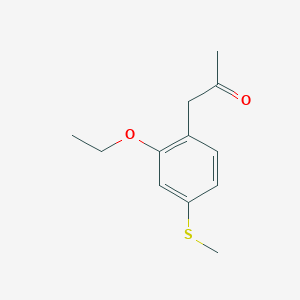

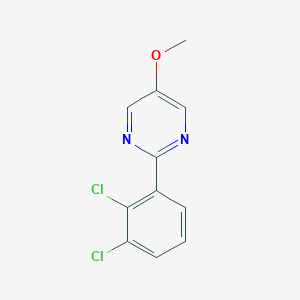

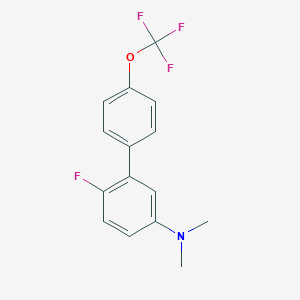

![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
